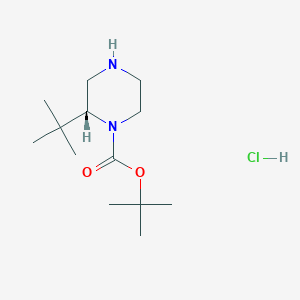

(R)-tert-butyl 2-tert-butylpiperazine-1-carboxylate hydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“®-tert-butyl 2-tert-butylpiperazine-1-carboxylate hydrochloride” is a chemical compound with the CAS Number: 1381958-53-7 . It has a molecular weight of 278.82 . It is a solid substance and is usually stored in an inert atmosphere at 2-8°C .

Physical And Chemical Properties Analysis

“®-tert-butyl 2-tert-butylpiperazine-1-carboxylate hydrochloride” is a solid substance . It is usually stored in an inert atmosphere at 2-8°C .Applications De Recherche Scientifique

Synthetic Organic Chemistry

®-tert-butyl 2-tert-butylpiperazine-1-carboxylate hydrochloride: serves as a versatile building block in synthetic organic chemistry. Researchers use it to introduce the tert-butoxycarbonyl (Boc) protecting group into various organic compounds. The Boc group shields specific functional groups during chemical transformations, allowing precise control over reactions .

Flow Microreactor Systems

The compound’s direct synthesis using flow microreactors has gained attention. Compared to traditional batch methods, flow microreactors offer improved efficiency, versatility, and sustainability. Researchers can efficiently introduce the Boc group into diverse organic substrates using this innovative approach .

Biocatalysis and Enzymatic Processes

The crowded nature of the tert-butyl group influences its reactivity. While not extensively explored, there’s potential for its application in biocatalytic processes. Researchers are investigating how enzymes interact with this group, aiming to harness its unique properties for enzymatic transformations .

Metal Complexes and Ligands

Piperazine derivatives, including ®-tert-butyl 2-tert-butylpiperazine-1-carboxylate hydrochloride , serve as ligands in coordination chemistry. These ligands can form stable complexes with various metal ions. Researchers explore their applications in catalysis, materials science, and medicinal chemistry .

Medicinal Chemistry and Drug Development

The tert-butyl group’s steric effects impact the compound’s biological activity. Researchers investigate its potential as a pharmacophore or structural motif in drug design. By modifying the tert-butyl-containing scaffold, novel bioactive compounds may emerge .

Hydrocarbon-Based Materials

The tert-butyl group’s hydrophobic nature makes it useful in designing materials with specific properties. Researchers explore its incorporation into polymers, dendrimers, and supramolecular assemblies. These materials find applications in drug delivery, sensors, and nanotechnology .

Safety and Hazards

The compound has been assigned the GHS07 pictogram . The hazard statements associated with it are H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . The precautionary statements are P280 (Wear protective gloves/protective clothing/eye protection/face protection) and P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .

Mécanisme D'action

Target of action

Tert-butyl esters and piperazine derivatives are often used in synthetic organic chemistry as building blocks or intermediates . They can be used to synthesize a variety of organic compounds .

Mode of action

The unique reactivity pattern elicited by the crowded tert-butyl group is highlighted by summarising characteristic applications . The polar nitrogen atoms in the piperazine ring enhance favorable interaction with macromolecules .

Biochemical pathways

Tert-butyl esters and piperazine derivatives can be involved in various biosynthetic and biodegradation pathways .

Result of action

Compounds containing piperazine rings have shown a wide spectrum of biological activities such as antibacterial, antifungal, anticancer, antiparasitic, antihistamine, and antidepressive activities .

Action environment

The action, efficacy, and stability of a compound can be influenced by various environmental factors such as temperature, pH, and the presence of other substances. For example, the storage temperature for this compound is recommended to be in an inert atmosphere at 2-8°C .

Propriétés

IUPAC Name |

tert-butyl (2R)-2-tert-butylpiperazine-1-carboxylate;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H26N2O2.ClH/c1-12(2,3)10-9-14-7-8-15(10)11(16)17-13(4,5)6;/h10,14H,7-9H2,1-6H3;1H/t10-;/m0./s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ADQLANUYQADSBC-PPHPATTJSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1CNCCN1C(=O)OC(C)(C)C.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)[C@@H]1CNCCN1C(=O)OC(C)(C)C.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H27ClN2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

278.82 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(R)-tert-butyl 2-tert-butylpiperazine-1-carboxylate hydrochloride | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(3,4-dimethoxyphenethyl)-2-((3-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide](/img/structure/B2485081.png)

![2-[3-(4-fluorobenzyl)-2,4-dioxo-3,4-dihydropyrido[2,3-d]pyrimidin-1(2H)-yl]-N-(2-fluorophenyl)acetamide](/img/no-structure.png)

![1-((1R,4S)-bicyclo[2.2.1]heptan-2-ylmethoxy)-3-(4-(2-fluorophenyl)piperazin-1-yl)propan-2-ol dihydrochloride](/img/structure/B2485083.png)

![N-(isoxazol-3-yl)-4,5,6,7-tetrahydro-1H-benzo[d]imidazole-5-carboxamide](/img/structure/B2485097.png)

![Benzyl (1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)carbamate](/img/structure/B2485098.png)

![2-(benzo[d]isoxazol-3-yl)-N-(2-(6-oxo-3-(1H-1,2,4-triazol-1-yl)pyridazin-1(6H)-yl)ethyl)acetamide](/img/structure/B2485100.png)

![6-butyl-3-(4-(o-tolyl)piperazine-1-carbonyl)isothiazolo[4,3-d]pyrimidine-5,7(4H,6H)-dione](/img/structure/B2485103.png)